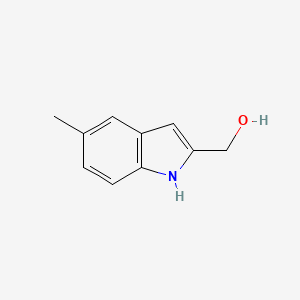

(5-Methyl-1H-indol-2-YL)methanol

Description

The Broad Significance of Indole (B1671886) and its Derivatives in Medicinal Chemistry and Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, prized for its ability to interact with a wide array of biological targets. rsc.orgdepositolegale.it Its structural versatility allows for the synthesis of a diverse range of derivatives with multifaceted therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. rsc.orgchem960.com The presence of the indole core in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental role in biological systems. rsc.org This inherent bioactivity has spurred extensive research into indole-based compounds as potential treatments for a spectrum of diseases, from cancer to Alzheimer's. depositolegale.itchemsrc.com

Strategic Importance of the Indole-2-methanol Moiety in Compound Design

The indole-2-methanol substructure represents a key building block in the synthesis of more complex molecules. The hydroxymethyl group at the 2-position provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular architectures. smolecule.com This functional group can participate in various chemical reactions, enabling the introduction of different pharmacophores and the optimization of a compound's biological activity. For instance, (1H-indol-2-yl)methanol has been utilized as a reactant in the synthesis of oxazino[4,3-a]indoles and other derivatives with potential therapeutic applications. rsc.org

Specific Focus: Unique Contributions and Research Trajectories of (5-Methyl-1H-indol-2-YL)methanol

This compound is a specific derivative distinguished by a methyl group at the 5-position of the indole ring. This substitution can influence the compound's electronic properties and lipophilicity, which in turn may affect its biological activity and metabolic stability. While research on this particular molecule is not as extensive as for other indole derivatives, it has been synthesized and characterized as a white solid with a melting point of 83-84 °C. rsc.org Its synthesis has been reported with a high yield of 90%. rsc.org

Below are the key identification and property data for this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H11NO | chem960.com |

| Molecular Weight | 161.20 g/mol | chem960.com |

| Melting Point | 83-84 °C | rsc.org |

| Appearance | White solid | rsc.org |

| Synthesis Yield | 90% | rsc.org |

This table is interactive. You can sort the data by clicking on the column headers.

Current Research Landscape and Gaps Pertaining to this compound

The current body of scientific literature reveals that this compound is primarily documented as a synthetic intermediate rather than a compound with extensively studied biological activities of its own. It has been used as a starting material in the synthesis of more complex heterocyclic systems, such as oxazino[4,3-a]indoles. rsc.org A doctoral thesis also reports its synthesis and characterization as a known compound. depositolegale.it

A significant gap exists in the understanding of the specific biological profile of this compound. There is a lack of published research investigating its potential therapeutic effects, such as its anticancer, antimicrobial, or anti-inflammatory properties. While its structural analogues are known to possess a range of biological activities, dedicated studies to elucidate the unique contributions of the 5-methyl substitution in this specific indole-2-methanol scaffold are absent. This represents a clear opportunity for future research to explore the untapped potential of this molecule in medicinal chemistry and chemical biology.

Table 2: Reported Spectral Data for this compound

| Spectral Data Type | Key Peaks/Shifts (ppm) | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 8.26 (s, 1H), 7.35 (s, 1H), 7.19 (d, J = 8.3 Hz, 1H), 7.00 (d, J = 8.2 Hz, 1H), 6.30 (s, 1H), 4.74 (s, 2H), 2.43 (s, 3H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | 137.46, 134.58, 128.98, 128.02, 123.68, 120.13, 110.73, 100.07, 58.07, 21.37 | rsc.org |

This table is interactive. You can sort the data by clicking on the column headers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDJIFTTXJOJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methyl 1h Indol 2 Yl Methanol and Its Derivatives

Established and Classical Synthetic Routes to Indole-2-methanols

The synthesis of indole-2-methanols, including the title compound (5-Methyl-1H-indol-2-YL)methanol, has traditionally relied on the functional group transformation of more readily accessible indole (B1671886) precursors. Key among these classical methods are the reduction of indole-2-carboxylates and the conversion of indole-2-carbaldehydes.

Reduction of Indole-2-carboxylates to Indole-2-methanols

A primary and well-established method for preparing indole-2-methanols is the reduction of the corresponding indole-2-carboxylic acid esters. rsc.org This transformation is commonly achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent example. rsc.orgderpharmachemica.com The reaction typically involves treating the ethyl or methyl ester of the desired indole-2-carboxylic acid with LiAlH₄ in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

For instance, various substituted 2-hydroxymethylindoles have been successfully synthesized through the LiAlH₄ reduction of their corresponding 2-ethoxycarbonylindoles. rsc.org This method is also applicable to the synthesis of this compound, starting from ethyl 5-methylindole-2-carboxylate.

Another approach involves the reduction of indole-2-carboxylic acids themselves. google.com While direct reduction is possible, it often proceeds through the ester intermediate. For example, indole-2-carboxylic acid can be esterified and then reduced to yield indole-2-methanol. orgsyn.org

More recently, alternative reducing agents have been explored. Magnesium in methanol (B129727) has been shown to be a mild and convenient reagent for the reduction of the double bond in indole nuclei, converting various indole carboxylates and carboxamides to their corresponding indolines in high yields. koreascience.krkoreascience.kr However, for the specific transformation of the carboxylate group to a hydroxymethyl group, strong hydridic reducing agents remain the standard.

| Starting Material | Reducing Agent | Product | Reference(s) |

| Ethyl indole-2-carboxylate | Lithium aluminum hydride | Indole-2-methanol | rsc.orgderpharmachemica.com |

| Substituted 2-ethoxycarbonylindoles | Lithium aluminum hydride | Substituted 2-hydroxymethylindoles | rsc.org |

| Indole-2-carboxylates | Magnesium in methanol | Indoline-2-carboxylates | koreascience.krkoreascience.kr |

| Ethyl 5-chloroindole-2-carboxylate | Triethylsilane | 5-chloroindole-2-carboxylates | acs.org |

Approaches from Indole-2-carbaldehydes

An alternative classical route to indole-2-methanols involves the reduction of indole-2-carbaldehydes. This method is particularly useful when the corresponding aldehyde is readily available. The reduction of the aldehyde functionality to a primary alcohol can be accomplished using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its milder nature compared to LiAlH₄, allowing for greater functional group tolerance. The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol.

Furthermore, indole-2-carbaldehydes can be synthesized from their corresponding indole-2-carboxylic esters via the McFadyen and Stevens procedure. rsc.org This involves conversion of the ester to a carbohydrazide, followed by tosylation and subsequent reaction with anhydrous sodium carbonate. derpharmachemica.com The resulting aldehyde can then be reduced to the desired indole-2-methanol.

Another method for obtaining indole-2-carbaldehydes is through the oxidation of 2-methylindoles or the direct formylation of the indole ring. Once obtained, the aldehyde serves as a direct precursor to the alcohol. rsc.orgderpharmachemica.com

Modern Catalytic and Green Chemistry Approaches in Indole Synthesis

The synthesis of the indole scaffold itself has been revolutionized by modern catalytic methods, many of which align with the principles of green chemistry by offering higher efficiency and atom economy. These methods provide access to a wide range of substituted indoles that can then be further functionalized to compounds like this compound.

Metal-Catalyzed Coupling Reactions in Indole Scaffold Construction

Transition metal-catalyzed reactions have become powerful tools for the construction of the indole nucleus. mdpi.comresearchgate.net Several named reactions are central to this approach:

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction involves the coupling of an o-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.orgub.edusynarchive.com This method is highly versatile and can be adapted to synthesize a variety of indole derivatives. wikipedia.org Recent advancements have focused on developing more sustainable and economical versions, such as using nickel as a catalyst. ijpba.inforsc.org

Bischler-Möhlau Indole Synthesis: This classical reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. wikipedia.orgchemeurope.comchem-station.com While historically plagued by harsh conditions and low yields, modern modifications have improved its utility. researchgate.netresearchgate.net

Other Metal-Catalyzed Syntheses: A plethora of other metal-catalyzed methods have been developed, including those utilizing copper, cobalt, and iridium. mdpi.comrsc.orgorganic-chemistry.org These reactions often proceed through mechanisms like cross-dehydrogenative coupling and C-H activation, offering novel pathways to substituted indoles. mdpi.commdpi.com For instance, cobalt(III) has been used to catalyze the indolization of N-alkyl-N-arylhydrazines. mdpi.com

| Reaction Name | Metal Catalyst | Key Reactants | Product Type | Reference(s) |

| Larock Indole Synthesis | Palladium (or Nickel) | o-haloaniline, alkyne | 2,3-disubstituted indoles | wikipedia.orgub.edusynarchive.comijpba.inforsc.org |

| Bischler-Möhlau Synthesis | (often uncatalyzed) | α-haloacetophenone, aniline | 2-aryl-indoles | wikipedia.orgchemeurope.comchem-station.comresearchgate.netresearchgate.net |

| Cobalt-catalyzed indolization | Cobalt | N-alkyl-N-arylhydrazine | Indoles | mdpi.com |

| Iridium-catalyzed alkylation | Iridium | Indoline (B122111), alcohol | N- and C3-alkylated indoles | organic-chemistry.org |

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of the pre-formed indole ring is crucial for synthesizing specific derivatives like this compound. Directing group strategies and the development of highly selective catalysts have enabled the precise modification of various positions on the indole scaffold. acs.org

For the synthesis of the target compound, functionalization at the C5 and C2 positions is required. The introduction of a methyl group at the C5 position can be achieved through various methods, including Friedel-Crafts alkylation or by using a starting material that already contains this substituent, such as p-toluidine, in a classical indole synthesis.

Functionalization at the C2 position, to introduce the methanol group or its precursor, is often accomplished as described in section 2.1. However, modern methods are emerging for the direct C-H functionalization of indoles, which can offer more atom-economical routes. acs.org For example, organocatalytic methods have been developed for the regioselective C6-functionalization of 2,3-disubstituted indoles. nih.gov While not directly applicable to the C2 or C5 position, these advancements highlight the ongoing progress in selective indole functionalization.

Strategies for Derivatization of the this compound Scaffold

The this compound scaffold possesses two primary sites for derivatization: the hydroxyl group of the methanol substituent and the nitrogen atom of the indole ring. These functionalities allow for a wide range of chemical modifications to explore structure-activity relationships for various applications.

The hydroxyl group can undergo several common transformations:

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride). The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this purpose. nih.govorganic-chemistry.org This reaction is tolerant of many functional groups and can be used to introduce a wide variety of acyl groups.

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide.

The indole nitrogen can also be readily functionalized:

N-Alkylation: The N-H bond of the indole can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkylating agent like an alkyl halide or sulfonate. acs.org Metal-free reductive N-alkylation methods using aldehydes as the alkylating agent have also been developed. acs.org Copper-catalyzed N-alkylation using N-tosylhydrazones provides another efficient route. rsc.org Iron-catalyzed N-alkylation of the corresponding indoline followed by oxidation is another strategy to obtain N-alkylated indoles. nih.gov

N-Arylation: Similar to N-alkylation, N-arylation can be achieved through coupling reactions, often catalyzed by copper or palladium, with an aryl halide or boronic acid.

N-Acylation: The indole nitrogen can be acylated using an acyl chloride or anhydride, typically in the presence of a base.

These derivatization strategies allow for the systematic modification of the this compound core, enabling the synthesis of a library of related compounds for further investigation.

N1-Substitution and its Synthetic Routes

The nitrogen atom (N1) of the indole ring is a key site for introducing substituents that can modulate the molecule's electronic properties, solubility, and biological interactions. N-substitution prevents the formation of undesired N-metalated species in subsequent reactions and allows for the introduction of diverse functional groups. Common synthetic routes involve the deprotonation of the N-H bond followed by reaction with an electrophile.

N-Alkylation: This is typically achieved by treating the indole with a base to generate the indolide anion, which then reacts with an alkyl halide. The choice of base and solvent is crucial for reaction efficiency. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) are commonly employed. Alternatively, systems like lithium hydroxide (B78521) (LiOH) in a mixture of THF, methanol, and water can be used for the N-alkylation of indole derivatives with esters like methyl 2-bromoacetate.

N-Arylation: While less common than alkylation, N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Sulfonylation: The introduction of a sulfonyl group, such as a tosyl group (Ts), serves as a robust protecting strategy. This is typically accomplished by reacting the indole with tosyl chloride (TsCl) in the presence of a base. This protecting group can later be removed, or the N-alkylation can be performed directly on a tosylated indole.

| Reaction Type | Reagents and Conditions | N1-Substituent | Reference Example |

| N-Alkylation | NaH, Alkyl Halide, DMF | Alkyl | 6-Bromoindole reacts with NaH and methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate in DMF. |

| N-Alkylation (Ester) | LiOH, Bromoacetate, THF/MeOH/H₂O | Acetic Acid Ester | N-alkylation of an indole with methyl 2-bromoacetate. |

| N-Benzylation | Base, Benzyl (B1604629) Halide | Benzyl | N-benzylation of 2-CF3-indoles. |

| N-Sulfonylation | TsCl, Base | Tosyl | N-tosylation of 2-CF3-indoles. |

C2-Methanol Group Transformations and Elaboration

The C2-methanol group is a versatile functional handle that can be readily transformed into other functionalities, providing a key anchor point for further molecular elaboration.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Controlled oxidation to the corresponding aldehyde, (5-Methyl-1H-indol-2-YL)carbaldehyde, can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing conditions would yield the corresponding carboxylic acid.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. For instance, the Vilsmeier-Haack reagent (POCl₃/DMF) can be used to convert alcohols to alkyl chlorides. This generates a reactive C2-chloromethyl intermediate ready for substitution.

Etherification and Esterification: Standard synthetic protocols can be applied to form ethers and esters. Etherification can be performed under Williamson ether synthesis conditions (deprotonation with a base like NaH followed by reaction with an alkyl halide). Esterification can be achieved through reaction with an acyl chloride or carboxylic acid under appropriate catalytic conditions (e.g., Fischer esterification).

| Transformation | Reagents | Resulting Functional Group | Synthetic Utility |

| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde (-CHO) | Precursor for imines, further oxidation, or Wittig reactions. |

| Conversion to Chloride | POCl₃/DMF | Chloromethyl (-CH₂Cl) | Reactive intermediate for nucleophilic substitution. |

| Etherification | NaH, Alkyl Halide | Ether (-CH₂OR) | Introduction of alkyl or aryl side chains. |

| Esterification | Acyl Chloride, Pyridine | Ester (-CH₂OCOR) | Introduction of ester-containing moieties. |

C3-Substitution Strategies for Scaffold Expansion

The C3 position of the indole nucleus is electron-rich and highly susceptible to electrophilic substitution, making it a prime target for introducing diversity and expanding the molecular scaffold.

Friedel-Crafts Alkylation: This reaction involves the alkylation of the C3 position using an electrophile, typically catalyzed by a Lewis acid. Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the C3 aza-Friedel-Crafts alkylation of indoles with N,O-acetals, yielding C3-amide aza-alkylated derivatives. Palladium complexes supported on amphiphilic resins have also been used to catalyze the C3-alkylation with allylic esters in water.

Vilsmeier-Haack Reaction: This is a classic method for introducing a formyl group at the C3 position of indoles. The reaction utilizes a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. The resulting 3-formylindole is a versatile intermediate for further transformations.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position. A typical procedure involves reacting the indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to yield a gramine (B1672134) derivative. This product can then serve as a precursor for further substitutions.

| Reaction | Key Reagents | C3-Substituent | Reference Example |

| Friedel-Crafts Alkylation | Allylic Ester, Pd-Catalyst | Allyl group | Pd-catalyzed alkylation of indoles in water. |

| Aza-Friedel-Crafts Alkylation | N,O-Acetal, Cu(OTf)₂ | Amide-containing alkyl group | Synthesis of C3 amide aza-alkylated indoles. |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl group (-CHO) | Classic method for the 3-formylation of indoles. |

| Mannich Reaction | Formaldehyde, Dimethylamine | Dimethylaminomethyl (-CH₂NMe₂) | Installation of a gramine side chain. |

C5-Methyl Group Modifications and Functionalization

Functionalization of the C5-methyl group on the benzene (B151609) ring portion of the indole offers another avenue for structural diversification, allowing for modifications distal to the heterocyclic core.

Radical Halogenation: The benzylic protons of the C5-methyl group are susceptible to radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can produce a (5-bromomethyl-1H-indol-2-YL)methanol derivative. This bromide is a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a wide range of side chains.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid (C5-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). The resulting 5-carboxyindole derivative is a valuable intermediate for forming amide or ester linkages. The synthesis of 5-carboxy indole derivatives has been reported through multi-step sequences starting from precursors like 4-hydrazinobenzoic acid, demonstrating the viability of this functional group at the C5 position.

| Modification Strategy | Reagents | Resulting Functional Group | Synthetic Potential |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) | Intermediate for nucleophilic substitution to form ethers, esters, amines, or C-C bonds. |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Anchor point for amide bond formation, esterification, or reduction. |

Strategic Linker and Side Chain Introductions

Building from N1: Alkylating agents containing additional functional groups, such as methyl 2-bromoacetate, can be used to install a side chain at the N1 position. The ester can then be hydrolyzed to a carboxylic acid, which can be coupled with various amines to form a library of amide-linked derivatives.

Building from C2: The C2-methanol group itself or its halogenated derivative can be used to attach complex moieties. For instance, it can serve as the starting point for synthesizing fused ring systems or for attaching large side chains, such as the quinolin-2-one functionality, which has been demonstrated in the synthesis of kinase inhibitors.

Building from C3: The C3 position, functionalized via reactions like the Friedel-Crafts or Mannich reactions, is a common site for side chain elaboration. Amide-containing side chains can be directly introduced using aza-Friedel-Crafts reactions.

Building from C5: A C5-carboxylic acid, generated from the oxidation of the methyl group, is an excellent handle for introducing linkers via amide coupling. This allows for the attachment of long chains or other molecular scaffolds.

| Attachment Point | Functional Handle | Linkage Type | Example Application |

| N1 | N-CH₂COOH | Amide | Coupling with various amines to introduce diverse side chains. |

| C2 | C-CH₂OH / C-CH₂Cl | Ether / C-C | Synthesis of complex fused systems or attachment of large pharmacophores. |

| C3 | C-H (via F-C) | C-C / C-N | Introduction of amide-containing side chains. |

| C5 | C-COOH | Amide | Attachment of linkers for bioconjugation or material science applications. |

Process Optimization and Scalability Considerations for Synthesis

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to larger, industrial production requires significant process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include moving from traditional batch processing to more advanced manufacturing techniques.

Continuous Flow (CF) Synthesis: Continuous flow chemistry offers substantial advantages over batch processing for many indole syntheses. By using tubular or microreactors, CF systems provide superior control over reaction parameters such as temperature, pressure, and residence time. This leads to improved reaction yields, higher selectivity, and enhanced safety by minimizing the volume of hazardous reagents at any given time. For example, the intensification of the Reissert indole synthesis using CF technology has been shown to dramatically reduce reaction times and improve yields compared to classical batch methods.

Automated Synthesis and High-Throughput Screening: For optimizing reaction conditions, automated synthesis platforms using nanomole-scale reactions can rapidly screen a large chemical space of building blocks and catalysts. This miniaturization accelerates the identification of optimal conditions and assesses the scope and limitations of a reaction before committing to a larger scale. The scalability of these optimized conditions from nano- to milligram and larger scales has been demonstrated, proving its utility for process development.

| Parameter | Batch Processing | Continuous Flow (CF) Processing | Reference |

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes) | |

| Heat & Mass Transfer | Often inefficient, potential for hot spots | Highly efficient, superior temperature control | |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volume | |

| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for a longer time | |

| Yield & Selectivity | Variable, can be lower due to side reactions | Often higher due to precise control |

Analytical and Structural Elucidation Techniques for 5 Methyl 1h Indol 2 Yl Methanol and Analogs

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to the elucidation of the molecular framework of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about atomic connectivity, functional groups, and molecular formulas.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules like (5-Methyl-1H-indol-2-YL)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete mapping of the molecular structure.

In the ¹H NMR spectrum of an indole (B1671886) derivative, distinct signals are expected for the aromatic protons on the indole ring, the methyl group protons, the methylene protons of the methanol (B129727) group, and the N-H proton. The chemical shifts (δ) are influenced by the electron density around the nucleus, and the coupling constants (J) reveal information about adjacent protons. For instance, in related indole compounds analyzed in deuterated methanol (Methanol-d₄), aromatic protons typically appear in the range of δ 7.0-7.7 ppm, while methyl protons show a singlet peak around δ 2.4 ppm. illinois.edu The methylene protons of the CH₂OH group would be expected to appear as a singlet, and the N-H proton signal is often broad.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum would show distinct signals for the indole ring carbons, the methyl carbon, and the methylene carbon of the methanol substituent. In similar indole structures, indole ring carbons can range from approximately δ 100 to 140 ppm, with the carbons attached to the heteroatom (C2 and C7a) appearing at the lower field end of this range. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Indole Analogs

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH | ~8.0-11.0 (broad s) | - |

| C2-CH₂OH | ~4.7 (s, 2H) | ~60-65 |

| H3 | ~6.4 (s, 1H) | ~100-105 |

| H4 | ~7.5 (d) | ~120-122 |

| C5-CH₃ | ~2.4 (s, 3H) | ~20-22 |

| H6 | ~7.0 (d) | ~123-125 |

| H7 | ~7.3 (s) | ~111-113 |

| C3a | - | ~128-130 |

| C5 | - | ~130-132 |

| C7a | - | ~136-138 |

Note: Data are estimated based on typical values for indole derivatives and may vary depending on the solvent and specific analog. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. mdpi.com Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically to within 5 ppm).

For this compound (C₁₀H₁₁NO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity. For example, in the analysis of related indole compounds, the precursor ion [M+H]⁺ is often observed. researchgate.netnih.gov

Table 2: HRMS Data for Molecular Formula Confirmation of C₁₀H₁₁NO

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 162.0913 |

| Observed Exact Mass | Matches calculated mass within ± 5 ppm |

Note: The observed mass is experimentally determined and compared against the calculated value to confirm the molecular formula. mdpi.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The O-H bond of the primary alcohol will produce a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H bond of the indole ring will show a distinct stretching vibration around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring are found in the 1450-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Indole (N-H) | Stretching | 3300-3500 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aliphatic (C-H) | Stretching | 2850-3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Note: These are typical ranges for the specified functional groups. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a molecule. nih.gov For indole analogs, it also reveals how molecules pack in the solid state, including intermolecular interactions such as hydrogen bonding.

Table 4: Representative Crystallographic Data Parameters for an Indole Analog

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic mdpi.comnih.gov |

| Space Group | e.g., P2₁/c mdpi.com |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) nih.gov |

| Z (Molecules per unit cell) | Integer value (e.g., 4) mdpi.com |

| Hydrogen Bonding | Details of donor-acceptor distances and angles nih.gov |

Note: Data are examples derived from published crystal structures of related indole compounds.

Chromatographic Purity and Identity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of a compound and confirming its identity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for this purpose. nih.gov

In an HPLC analysis, the compound is passed through a column (commonly a C18 reverse-phase column) with a liquid mobile phase. acs.org The purity is determined by the relative area of the main peak in the chromatogram. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions and can be used for identification by comparison to a reference standard.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govphcogj.com As the compound elutes from the LC column, it is ionized and its mass-to-charge ratio is determined. This provides molecular weight information that, coupled with the retention time, offers a high degree of confidence in the compound's identity. This method is also highly sensitive for detecting and identifying any impurities present in the sample. nih.govprotocols.io

Table 5: Typical HPLC/LC-MS Conditions for Analysis of Indole Analogs

| Parameter | Typical Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile or Methanol nih.govacs.org |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis (e.g., at 280 nm) or Mass Spectrometry (MS) acs.org |

| MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

Note: Conditions are representative and would be optimized for the specific compound and instrumentation.

Pharmacological and Biological Activity Profiling with Mechanistic Insights

Anticancer and Antiproliferative Activities of Indole-Methanol Derivatives

Indole-based compounds, including those with a methanol (B129727) group, have emerged as a significant class of heterocyclic structures in oncology research. mdpi.com They are recognized for targeting various biological pathways involved in cancer cell progression. mdpi.com The indole (B1671886) scaffold is a key component in clinically approved anticancer alkaloids like vinblastine and vincristine, which has spurred the development of numerous synthetic derivatives. nih.gov

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.govnih.gov This process is crucial for eliminating cancerous cells. nih.gov Mechanistic studies on various indole derivatives have shown that they can induce apoptosis by affecting apoptosis-related proteins such as Bax and Bcl-xl and causing mitochondrial dysfunction. mdpi.com For instance, the indole alkaloid Evodiamine induces apoptosis in hepatocellular cancer cells by decreasing the mitochondrial membrane potential. mdpi.com Similarly, Sclerotiamides C, another indole compound, can activate apoptosis-associated proteins like Cyt-c, Bax, and p53 in HeLa cells. mdpi.com

In addition to apoptosis, indole derivatives are known to inhibit cancer cell proliferation by inducing cell cycle arrest. nih.gov The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. nih.gov By halting the cell cycle at specific phases, these compounds prevent cancer cells from dividing. nih.gov Numerous studies have demonstrated that indole derivatives can cause cell cycle arrest at the G2/M phase. mdpi.comnih.gov For example, a synthetic benz[f]indole-4,9-dione analog was found to cause G2/M phase accumulation in human lung cancer cells (A549). doi.org Another novel synthetic indole compound, 1,1,3-tri(3-indolyl)cyclohexane, also induced G2-M arrest in A549 and H1437 lung cancer cells. researchgate.net This G2/M arrest prevents the cells from entering mitosis, thereby stopping cell division and promoting cell death. nih.gov Some derivatives have also been shown to induce S-phase cell cycle arrest. nih.gov

The anticancer activity of indole derivatives is linked to their ability to interact with specific molecular targets and modulate key signaling pathways.

Kinase Inhibition : A major strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial for cell signaling and growth. nih.gov Indole-based compounds have been successfully developed as kinase inhibitors. nih.gov They have shown inhibitory activity against receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often amplified or mutated in various cancers. nih.govnih.gov For example, certain indole derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. nih.gov Other kinases targeted by indole derivatives in glioblastoma (GBM) include PI3K, PDK1, Akt/PKB, and c-Src. nih.gov

Tubulin Polymerization Inhibition : Microtubules, which are polymers of tubulin, are essential for maintaining cell structure and are critical components of the mitotic spindle during cell division. nih.gov The indole moiety is known to disrupt microtubule function by inhibiting tubulin polymerization, leading to cell cycle arrest. nih.gov Many indole derivatives target the colchicine-binding site on tubulin. nih.govnih.gov For instance, a chalcone-indole derivative effectively prevented tubulin polymerization, causing cell cycle arrest in the G2/M phase. nih.gov

Topoisomerase Inhibition : DNA topoisomerases (I and II) are nuclear enzymes that play a vital role in DNA replication, repair, and transcription, making them essential targets for anticancer drug design. mdpi.comnih.gov Indole-based compounds have been identified as potent inhibitors of these enzymes. mdpi.com The anticancer activity of some indoloquinolines, for example, is based on their ability to bind to DNA and subsequently inhibit topoisomerase II. nih.govmdpi.com

G-quadruplex Binding : Guanine-rich sequences of DNA, particularly in telomeric regions, can fold into structures known as G-quadruplexes (G4). nih.gov The stabilization of these structures is a promising strategy in cancer therapy. nih.gov Certain indoloquinolines have demonstrated a high affinity for binding to and stabilizing G-quadruplex DNA, contributing to their anticancer effects. nih.govmdpi.com

The cytotoxic potential of indole-methanol derivatives has been extensively evaluated against a wide panel of human cancer cell lines. These studies are crucial for determining the potency and cancer cell-type specificity of these compounds. For example, a novel indole Mannich base derivative, compound 1c, showed high cytotoxic activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with LC50 values of 0.9 µM, 0.55 µM, and 0.50 µM, respectively. frontiersin.org Importantly, many of these derivatives exhibit selectivity, showing significantly less cytotoxicity against normal cell lines, indicating a favorable safety profile. frontiersin.orgacs.org For instance, one promising compound showed high selectivity toward leukemia Jurkat and HL-60 cells while having minimal toxicity to noncancerous cells. acs.org

| Compound Type | Cell Line | Cancer Type | Activity (IC50/GI50/LC50) | Reference |

|---|---|---|---|---|

| Indole Mannich Base (1c) | HeLa | Cervical Cancer | 0.50 µM | frontiersin.org |

| Indole Mannich Base (1c) | MCF-7 | Breast Cancer | 0.55 µM | frontiersin.org |

| Indole Mannich Base (1c) | HepG2 | Liver Cancer | 0.9 µM | frontiersin.org |

| 3-amino-1H-7-azaindole derivative (25) | HeLa | Cervical Cancer | 3.7 µmol/L | nih.gov |

| 3-amino-1H-7-azaindole derivative (25) | HepG2 | Liver Cancer | 8.0 µmol/L | nih.gov |

| Indole-2-carboxamide (Va) | Multiple | Various | 26 nM (GI50) | nih.gov |

| 3,5-Diprenyl indole (35) | MIA PaCa-2 | Pancreatic Cancer | 9.5 ± 2.2 μM | mdpi.com |

| Indolin-2-one derivative (9) | HepG2 | Liver Cancer | 2.53 µM | mdpi.com |

| Indolin-2-one derivative (20) | MCF-7 | Breast Cancer | 5.28 µM | mdpi.com |

| Indoloquinoline analog (6b) | Ehrlich Ascites Carcinoma (EAC) | Ascites | 6.4 × 10⁻⁵ µM | nih.gov |

| Indole-benzimidazole derivative (5f) | MDA-MB-468 | Triple-Negative Breast Cancer | 8.2 µM | nih.gov |

Following promising in vitro results, select indole derivatives have been advanced to in vivo studies using animal models to assess their real-world therapeutic potential. These non-clinical studies are a critical step in drug development. For instance, analogs of neocryptolepine, an indoloquinoline alkaloid, were evaluated in female albino Swiss mice with Ehrlich ascites carcinoma (EAC)-induced solid tumors. nih.govmdpi.com The results showed a remarkable decrease in tumor volume. nih.govmdpi.com Another study using a xenograft tumor model demonstrated that a 5-hydoxy-1H-pyrrol-2-(5H)-one derivative significantly suppressed tumor growth in vivo. nih.gov These in vivo studies provide crucial evidence of the antitumor effects of these compounds in a complex biological system, supporting their potential for further development. mdpi.comnih.gov

Anti-inflammatory and Analgesic Mechanisms of Action

Beyond their anticancer properties, indole derivatives have also been investigated for their anti-inflammatory activities. rsc.orgnih.govdntb.gov.ua Inflammation is a complex biological response to harmful stimuli and is implicated in numerous chronic diseases. nih.gov

A key mechanism underlying the anti-inflammatory effects of indole derivatives is their ability to suppress the production of pro-inflammatory mediators. In response to stimuli like lipopolysaccharide (LPS), immune cells such as microglia and macrophages produce excessive amounts of nitric oxide (NO), prostaglandins (like PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govmdpi.com

Studies have shown that various plant extracts containing indole compounds and synthesized indole derivatives can effectively inhibit the production of these mediators. rsc.orgnih.govmdpi.com For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to effectively inhibit the LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org Methanol extracts of certain plants have demonstrated potent inhibition of NO production and significant decreases in PGE2 and TNF-alpha release from macrophage cell lines. nih.gov This inhibition often occurs at the transcriptional level, by down-regulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing NO and prostaglandins, respectively. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)

The indole scaffold is a core component of molecules known to interact with critical inflammatory signaling pathways. While direct studies on (5-Methyl-1H-indol-2-YL)methanol are limited, the broader class of indole derivatives has been recognized for its potential to modulate these networks. Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades are often targeted by indole-containing compounds. ambeed.comambeed.com The NF-κB pathway is central to the inflammatory response, orchestrating the expression of pro-inflammatory genes. The PI3K/Akt pathway is crucial for cell survival and proliferation and has crosstalk with NF-κB signaling. The ability of compounds containing the indole nucleus to influence these pathways underscores their potential as modulators of inflammatory processes.

Cyclooxygenase (COX) Inhibition Profiles (COX-1, COX-2)

Non-steroidal anti-inflammatory drugs (NSAIDs) frequently target cyclooxygenase (COX) enzymes to reduce pain and inflammation. wikipedia.org Indole derivatives have been a significant class of compounds explored for their COX-inhibitory effects. For instance, the well-known NSAID Indomethacin is an indole acetic acid derivative that functions as a reversible inhibitor of both COX-1 and COX-2 enzymes. wikipedia.org These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The structural similarity of this compound to this class of compounds suggests a potential, though not yet fully characterized, for interaction with COX enzymes. Further enzymatic assays would be required to determine its specific inhibition profile and selectivity for COX-1 versus COX-2.

Evaluation in In Vitro and In Vivo Inflammation Models

The anti-inflammatory potential of novel compounds is typically assessed through a series of established in vitro and in vivo models. In vitro assays often involve cell cultures, such as macrophages stimulated with lipopolysaccharide (LPS), to measure the production of inflammatory mediators like nitric oxide (NO) and various cytokines. In vivo models, such as carrageenan-induced paw edema or dimethylbenzene-induced ear edema in rodents, provide a more systemic evaluation of a compound's ability to suppress an inflammatory response. While specific data for this compound in these models is not extensively documented in publicly available literature, the known anti-inflammatory properties of many indole derivatives provide a strong rationale for its evaluation in such experimental systems.

Antimicrobial and Antifungal Properties and Mechanisms

Spectrum of Antibacterial Activity Against Sensitive and Resistant Strains

Indole and its derivatives have demonstrated notable antibacterial properties. Research into this class of compounds has shown activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. The investigation of these compounds is particularly relevant in the context of rising antibiotic resistance. The table below summarizes the antibacterial activity of various indole derivatives against selected bacterial strains, illustrating the potential of this chemical class.

| Bacterial Strain | Compound Type | Observed Activity |

| Staphylococcus aureus | Indole Derivatives | Inhibition of growth |

| Escherichia coli | Indole Derivatives | Inhibition of growth |

| Multi-drug resistant Acinetobacter baumannii | Halogenated Indoles | Growth inhibition, bactericidal effects |

| Pseudomonas aeruginosa | Indole Derivatives | Variable, some derivatives show inhibition |

This table represents generalized findings for the indole class of compounds. Specific activity for this compound requires targeted testing.

Efficacy Against Fungal Species

The therapeutic utility of indole derivatives extends to antifungal applications. Studies have shown that certain indole compounds can effectively inhibit the growth of pathogenic fungi. For example, halogenated indoles have demonstrated the ability to kill the fungus Candida albicans, a common cause of opportunistic infections in humans. The mechanism of action often involves disruption of the fungal cell membrane integrity. The potential of this compound as an antifungal agent warrants further investigation against a panel of clinically relevant fungal species.

Identification of Bacterial and Fungal Molecular Targets

The indole nucleus is a key component in many compounds exhibiting antimicrobial and antifungal properties. mdpi.comnih.gov While the specific molecular targets of this compound have not been identified, studies on related indole derivatives suggest potential mechanisms of action against bacterial and fungal pathogens.

Various synthetic indole derivatives have demonstrated activity against a range of microbes. For instance, certain indole carboxamide and propanamide derivatives have shown inhibitory effects against bacteria such as Staphylococcus aureus and Bacillus subtilis, and the fungus Candida albicans. nih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin and ampicillin against certain bacterial strains. nih.gov

Mechanistic studies on novel indole derivatives containing a 1,3,4-thiadiazole moiety have pointed to succinate dehydrogenase (SDH) as a potential molecular target. acs.orgnih.gov Inhibition of this key enzyme in the mitochondrial electron transport chain can disrupt fungal respiration, leading to cell death. nih.gov Other proposed antifungal mechanisms for indole compounds include the disruption of cell membrane integrity, leading to increased permeability and leakage of cellular contents. nih.gov While these findings are promising, it is important to note that the specific interaction of this compound with targets like the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), a crucial enzyme in bacterial cell wall biosynthesis, has not been documented.

Table 1: Antifungal Activity of a Selected Indole Derivative (Z2) Containing 1,3,4-Thiadiazole This table presents data for a related indole derivative to illustrate the potential antifungal efficacy of the scaffold.

| Pathogen | EC₅₀ (μg/mL) of Compound Z2 | EC₅₀ (μg/mL) of Azoxystrobin (Control) | EC₅₀ (μg/mL) of Fluopyram (Control) |

|---|---|---|---|

| Botrytis cinerea | 2.7 | 14.5 | 10.1 |

Data sourced from studies on indole derivatives containing 1,3,4-thiadiazole. acs.orgnih.gov

Antiviral Properties and Mechanistic Studies

The indole scaffold has been extensively explored in the development of antiviral agents, with derivatives showing activity against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). nih.gov

A critical step in the HIV-1 lifecycle is the fusion of the viral and host cell membranes, a process mediated by the viral envelope glycoprotein gp41. nih.gov This glycoprotein undergoes a conformational change to form a six-helix bundle (6-HB), which brings the membranes into close proximity for fusion. acs.orgnih.gov Any interference with the formation of this 6-HB can block viral entry. nih.gov

Small-molecule inhibitors based on the indole structure have been designed to target a conserved hydrophobic pocket on the N-heptad repeat (NHR) coiled-coil of gp41. nih.govacs.org By binding to this pocket, these compounds disrupt the interaction between the NHR and the C-heptad repeat (CHR) regions of gp41, thereby preventing 6-HB formation and inhibiting viral fusion. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that the shape, contact surface area, and amphipathic nature of these indole derivatives are crucial for their binding affinity and biological activity. acs.orgnih.gov Optimization of these properties has led to the development of indole-based inhibitors with sub-micromolar efficacy in cell-cell fusion and viral replication assays. acs.orgacs.org

Table 2: Activity of an Optimized Indole-Based HIV-1 Fusion Inhibitor (Compound 6j) This table shows data for a potent, structurally related indole derivative to highlight the anti-HIV potential of the chemical class.

| Assay Type | Measurement | Value (μM) |

|---|---|---|

| Binding Affinity | Kᵢ | 0.6 |

| Cell-Cell Fusion Inhibition | EC₅₀ | 0.2 |

| Viral Replication Inhibition | EC₅₀ | 0.2 |

Data from SAR studies on indole-based gp41 inhibitors. nih.gov

Indole derivatives have also emerged as a promising class of compounds for the treatment of chronic Hepatitis B Virus (HBV) infection. nih.gov Various series of indole-based compounds have been synthesized and evaluated for their ability to inhibit HBV replication in cell-based assays. jlu.edu.cn

For example, a series of ethyl 5-hydroxy-1H-indole-3-carboxylates demonstrated significant anti-HBV activity. jlu.edu.cn One particular derivative from this series, ethyl 5-hydroxy-2-[(3-methoxyphenylsulfinyl) methyl]-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate, was found to be more potent than the established anti-HBV drug, lamivudine. jlu.edu.cn While the precise mechanism of action for many of these indole derivatives against HBV is still under investigation, they represent a valuable scaffold for the development of new anti-HBV therapeutics.

Antioxidant and Free Radical Scavenging Capabilities

Indole derivatives are well-recognized for their antioxidant properties, acting as effective scavengers of free radicals and protecting against oxidative damage. semanticscholar.orgmdpi.com This activity is largely attributed to the electron-rich nature of the indole ring system. nih.gov

Reactive oxygen species (ROS), such as the superoxide anion (O₂•⁻), can inflict significant damage on cellular components, including lipids, leading to lipid peroxidation. This process can compromise cell membrane integrity and contribute to various pathological conditions. Indole compounds can effectively counteract these processes.

Studies on N-substituted indole-3-carboxamides have shown their capacity to significantly inhibit the formation of superoxide anions. nih.gov Furthermore, many indolic compounds are potent inhibitors of lipid peroxidation in biological membranes. nih.govresearchgate.net They protect both lipids and proteins from peroxidative damage, highlighting their role as robust antioxidants. nih.gov The mechanism often involves the donation of a hydrogen atom or an electron from the indole nucleus to neutralize free radicals. nih.gov

The antioxidant efficacy of indole derivatives is highly dependent on their specific structural features. nih.govresearchgate.net The indole nucleus itself, with its heterocyclic nitrogen atom containing a free electron pair, acts as an active redox center. nih.gov The ability of this electron pair to delocalize within the aromatic system is crucial for the antioxidant activity. nih.gov

The type and position of substituents on the indole ring significantly modulate its antioxidant potential. For instance, the presence of halo substituents on N-substituted indole-3-carboxamides has been shown to result in 100% inhibition of superoxide anion formation in certain assays. nih.gov Modifications at the C-3 position of the indole ring with different functional groups can also enhance antioxidant capabilities. nih.gov One study found that an indole derivative with a pyrrolidinedithiocarbamate moiety at C-3 was a particularly effective radical scavenger and reducing agent. nih.gov These findings underscore the tunability of the indole scaffold for designing potent antioxidants.

Other Investigated Biological Activities and Their Molecular Basis

The indole nucleus, a prominent scaffold in medicinal chemistry, has been the subject of extensive research, leading to the discovery of numerous derivatives with a wide array of biological activities. The this compound framework, in particular, serves as a foundational structure for compounds that have been investigated for various therapeutic applications. This section explores several of these activities, delving into the molecular mechanisms and structure-activity relationships that govern their effects.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new, effective treatments is ongoing. Research into indole derivatives has identified promising candidates with activity against the intracellular amastigote form of T. cruzi. While this compound itself has not been the primary focus, the 5-methyl-1H-indole-2-carboxamide core, a closely related structure, has been a key area of investigation.

In a campaign to optimize indole-based compounds, a series of 1H-indole-2-carboxamides were synthesized and evaluated for their anti-T. cruzi potency. The structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5-position of the indole ring were favorable for activity. Specifically, compounds featuring a methyl group at this position demonstrated moderate to good potency against the parasite nih.gov.

For instance, compound 1 (N-(4-(morpholinomethyl)phenyl)-[1,1'-biphenyl]-4-carboxamide), which has a methyl group at the 5-position of the indole core, displayed a pEC₅₀ of 5.7 against intracellular T. cruzi amastigotes nih.gov. Further modifications explored the impact of different substituents on both potency and metabolic stability. One of the key challenges identified with this series was managing metabolic stability, often measured by intrinsic clearance (Clint) in human and mouse liver microsomes nih.govwebmd.com.

Efforts to improve metabolic stability and solubility sometimes led to a decrease in antiparasitic potency. For example, while the replacement of a phenyl group with a pyridine in some derivatives conferred improved metabolic stability, it highlighted the delicate balance that must be achieved between the compound's potency and its pharmacokinetic properties nih.govwebmd.com. Despite promising in vitro activity, the progression of this series was ultimately halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties and a deprioritized mechanism of action (CYP51 inhibition) webmd.comwikipedia.org.

The table below summarizes the anti-trypanosomal activity and metabolic stability of representative 5-methyl-1H-indole-2-carboxamide derivatives.

| Compound ID | Structure | T. cruzi pEC₅₀ | Human Liver Microsome Clint (µL/min/mg) | Mouse Liver Microsome Clint (µL/min/mg) |

| 1 | 5-Methyl-1H-indole-2-carboxamide core with N-(pyridin-2-yl)benzamide | 5.7 | 104 | >231 |

| 2 | 5-Methyl-1H-indole-2-carboxamide core with N-(pyridin-2-yl)cyclohexanecarboxamide | 5.4 | 148 | >231 |

Data sourced from Gazolla et al. (2025) nih.gov. pEC₅₀ represents the negative logarithm of the half-maximal effective concentration.

Steroid 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT) nih.gov. Inhibition of this enzyme is a validated therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia nih.govnih.gov. While this compound has not been specifically reported as a 5α-reductase inhibitor, various other indole derivatives have been synthesized and evaluated for this activity, providing insight into the potential of this scaffold.

Research has shown that non-steroidal structures, including indole derivatives, can be potent inhibitors of 5α-reductase webmd.comnih.gov. Structure-activity relationship studies on indole-5-carboxamide derivatives have revealed key structural features necessary for potent inhibition. For example, a study by Takami et al. (1998) synthesized a series of indole and benzimidazole derivatives and found that compounds like 4-{[2-({1-[(4,4'-dipropyl)diphenylmethyl]-1H-indol-5-yl}formamido)phenyl]oxy}butanoic acid showed potent inhibitory activity against rat prostatic 5α-reductase, with an IC₅₀ value of 9.6 nM, which is comparable to the well-known inhibitor finasteride. The coplanarity of the moiety between the benzene (B151609) ring and the amide bond was suggested to contribute to the potent activity.

Another study explored indole derivatives with substituents on an α,β-unsaturated double bond attached to the indole core webmd.com. This work identified compounds with nanomolar potency. For instance, (Z)-4-{2-[[3-[1-(4,4'-difluorobenzhydryl)indol-5-yl]-2-pentenoyl]- amino]phenoxy}butyric acid demonstrated an IC₅₀ value of 0.48 nM against rat prostatic 5α-reductase webmd.com. These findings underscore that the indole nucleus can serve as a scaffold for highly potent nonsteroidal 5α-reductase inhibitors.

The table below presents the inhibitory activity of representative indole derivatives against steroid 5α-reductase.

| Compound | Core Structure | IC₅₀ (nM) vs. Rat Prostatic 5α-Reductase |

| 3 | Indole-5-carboxamide | 9.6 ± 1.0 |

| 4 | Indole-5-yl-pentenoyl | 0.48 ± 0.086 |

Data sourced from Takami et al. (1998) and Takami et al. (1996) webmd.com.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of AChE are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. The indole scaffold is a common feature in many compounds designed as AChE inhibitors, often mimicking the indole ring of tryptophan, which is found in the active site of the enzyme nih.gov.

Numerous studies have explored the synthesis and biological evaluation of indole derivatives as potential AChE inhibitors. These investigations have designed compounds that are analogous to known drugs like donepezil, replacing its indanone moiety with an indole bioisostere. For example, a series of 1-(2-(4-(substituted-benzyl)piperazin-1-yl)acetyl)indoline-2,3-dione derivatives were synthesized, with some compounds exhibiting potent AChE inhibitory activity. The most potent compound in this series, 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione , was found to be a highly effective inhibitor.

The structure-activity relationship studies indicate that the nature and position of substituents on the indole ring and its associated side chains are crucial for activity. Molecular modeling studies have shown that these indole derivatives can form important interactions, such as hydrogen bonds, with amino acid residues like Phe288 in the active site of AChE, suggesting a similar binding mode to established inhibitors. Another study on indole-based thiadiazole derivatives also reported compounds with significant dual inhibitory potential against both acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values in the sub-micromolar range nih.gov.

The table below highlights the acetylcholinesterase inhibitory activity of selected indole derivatives.

| Compound | Core Structure | IC₅₀ (µM) vs. AChE |

| 5 (Donepezil Analog) | Indoline-2,3-dione | Potent Inhibition (Specific value not provided) |

| 6 | Indole-based Thiadiazole | 0.15 ± 0.050 |

Data sourced from Abuelizz et al. (2012) and Taha et al. (2022) nih.gov.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Impact of Substitutions on the Indole (B1671886) Core

Impact of Substitutions on the Indole Core

The N1-position of the indole ring is a key site for chemical modification that significantly influences the biological profile of indole derivatives. Studies have shown that the nature of the substituent at this position can modulate properties such as receptor binding affinity, metabolic stability, and cell permeability.

For instance, in a series of 1,5-dihydrobenzo[e] Current time information in Kolkata, IN.nih.govoxazepin-2(3H)-ones, modification of the N-1 substituent demonstrated a clear dependence of biological activity on steric bulk. While unsubstituted (N-H) and small N-methyl substituted compounds were inactive, increasing the size to an N-ethyl group restored some level of activity. Further increasing the bulk to an N-isopropyl group provided a good balance of intrinsic potency and metabolic stability. mdpi.com

In the context of indole-based HIV-1 fusion inhibitors, N-alkylation of the indole nitrogen with various benzyl (B1604629) groups has been a common strategy to enhance antiviral activity. nih.gov The presence of an unsubstituted nitrogen atom (N1-H) can also be crucial for certain activities, as it may participate in hydrogen bonding interactions with target proteins and contribute to the stabilization of radical species in antioxidant processes. nih.gov Conversely, in other contexts, N-substitution is essential for potency. For example, N-benzyl, N-acyl, and N-sulfonyl groups on indole-3-carboxamides were well-tolerated and in some cases necessary for catalytic C2-functionalization reactions. nih.gov

The following table summarizes the effect of N1-substituents on the biological activity of various indole derivatives.

| Scaffold | N1-Substituent | Impact on Biological Activity | Reference |

| 1,5-Dihydrobenzo[e] Current time information in Kolkata, IN.nih.govoxazepin-2(3H)-ones | H, Methyl | Inactive | mdpi.com |

| 1,5-Dihydrobenzo[e] Current time information in Kolkata, IN.nih.govoxazepin-2(3H)-ones | Ethyl | Restored some activity | mdpi.com |

| 1,5-Dihydrobenzo[e] Current time information in Kolkata, IN.nih.govoxazepin-2(3H)-ones | Isopropyl | Good balance of potency and stability | mdpi.com |

| Indole-3-carboxamides | Benzyl, Acyl, Sulfonyl | Well-tolerated for C2-functionalization | nih.gov |

| C3-substituted indoles | Unsubstituted (N-H) | Enhanced cytoprotective activity | nih.gov |

The C2-position of the indole ring is less nucleophilic than the C3-position, making its functionalization more challenging yet synthetically valuable for creating unique bioactive molecules. researchgate.net The C2-methanol group of the parent compound serves as a versatile handle for further chemical elaboration.

Functionalization at the C2-position is critical for the biological activity of many indole derivatives. researchgate.netnih.gov For instance, in the development of HIV-1 integrase inhibitors, a C2-carboxyl group on the indole scaffold was found to be a potent metal-chelating moiety, essential for binding to the enzyme's active site. mdpi.com The conversion of the C2-methanol to a carboxylic acid or other bioisosteres can therefore be a key strategy for enhancing potency.

Furthermore, rhodium-catalyzed allylation, crotylation, and prenylation of indoles at the C2-position highlight the feasibility of introducing various carbon-based substituents at this site. rsc.org Such modifications can be used to probe the steric and electronic requirements of the binding pocket of a target protein. The synthesis of α-carbolines through intramolecular C2 amination also underscores the utility of C2 functionalization in constructing more complex heterocyclic systems. researchgate.net

The table below illustrates the importance of C2-functionalization in different indole series.

| Indole Derivative Class | C2-Functionalization | Observed Effect | Reference |

| HIV-1 Integrase Inhibitors | Carboxyl group | Potent metal-chelating activity, essential for binding | mdpi.com |

| General Indoles | Allylation, Crotylation, Prenylation | Introduction of diverse carbon substituents | rsc.org |

| Indole-2-carboxamides | Intramolecular amination | Formation of α-carbolines | researchgate.net |

The C3-position of the indole ring is the most nucleophilic and, therefore, a common site for electrophilic substitution. quora.com The introduction of substituents at this position can have a profound impact on the biological activity of indole derivatives.

In a study on indole-2-carboxylic acid benzylidene-hydrazides as apoptosis inducers, substitution at the C3-position was found to be crucial for their apoptotic activity. A 20-fold increase in potency was achieved by introducing a phenyl group at the C3-position. nih.gov Similarly, in a series of indole derivatives designed as SERCA2a activators, methylation at the C3 position retained or modestly improved ATPase activity. acs.org

However, the effect of C3-substitution is context-dependent. For instance, in a series of antiplasmodial indole derivatives, a formyl substituent at C3 was less potent than a methyl or hydroxymethyl group. mdpi.com In some cases, an unsubstituted C3-position is preferred. The development of methods for the migration of substituents from the C3 to the C2 position further highlights the differential roles of these positions in determining biological activity. researchgate.net

The following table summarizes the effects of various C3-substituents on the activity of indole compounds.

| Indole Series | C3-Substituent | Effect on Activity | Reference |

| Indole-2-carboxylic acid benzylidene-hydrazides | Phenyl | 20-fold increase in apoptotic activity | nih.gov |

| SERCA2a activators | Methyl | Retained or modestly improved ATPase activity | acs.org |

| Antiplasmodial indoles | Formyl | Less potent than methyl or hydroxymethyl | mdpi.com |

The C5-position of the indole ring is part of the benzene (B151609) portion of the bicyclic system, and substituents at this position can influence the electronic properties and lipophilicity of the entire molecule. The C5-methyl group in (5-Methyl-1H-indol-2-YL)methanol is a key feature that can be modified to fine-tune biological activity.

In the context of DNA interactions, a methyl group at the C5-position of a cytosine base has been shown to cause a significant conformational switch in DNA adducts, highlighting the profound impact of a single methyl group on molecular conformation and stability. nih.gov This suggests that the C5-methyl group of the indole could play a role in stabilizing interactions with a biological target through hydrophobic effects. nih.govnih.gov

In a series of indole-2-carboxylic acid derivatives, a 5-methyl substituent, in combination with a 3-phenyl group, resulted in a potent apoptosis inducer. nih.gov Similarly, in the development of HCV NS5A inhibitors, a methyl-substituted tetracyclic indole demonstrated a potent anti-HCV profile. nih.gov The presence of a methoxy (B1213986) group at the C5-position, as seen in melatonin (B1676174) (N-acetyl-5-methoxytryptamine), is crucial for its biological activities, including its role in regulating circadian rhythms. wikipedia.org In a study of indole derivatives as hA2AAR antagonists, a methoxy group at the C7 position enhanced binding affinity, suggesting that the position of such substituents is critical. nih.gov

The table below provides examples of the impact of C5-substituents on the biological activity of indole derivatives.

| Indole Derivative | C5-Substituent | Significance | Reference |

| Indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | Methyl | Contributed to a 20-fold increase in apoptotic activity | nih.gov |

| Tetracyclic indole | Methyl | Potent anti-HCV profile | nih.gov |

| Melatonin | Methoxy | Crucial for regulating circadian rhythms | wikipedia.org |

Contribution of Linker Chemistry and Side Chain Modifications to Activity

In the development of HIV-1 fusion inhibitors, the linker connecting two indole scaffolds was systematically varied to optimize antiviral potency. nih.govacs.org Similarly, for indole-based inhibitors of butyrylcholinesterase, modifications in the linker length between the indole ring and another ring system generally resulted in decreased activity, highlighting the importance of an optimal linker length. nih.gov

Side chain modifications also play a crucial role. In the design of antitumor agents, the introduction of basic side chains, such as thiazolidine (B150603) and imidazolidine (B613845) rings, to the indole nucleus was found to be important for DNA binding and antitumor activity. nih.gov The stability of the linker is also a key factor, as demonstrated in the development of antibody-drug conjugates (ADCs), where more stable linkers led to improved plasma stability of the conjugates. nih.gov

Stereochemical Considerations and their Role in Biological Potency

Stereochemistry is a fundamental aspect of drug action, often having a profound impact on biological activity by affecting target binding, metabolism, and distribution. nih.gov For chiral molecules based on the this compound scaffold, the spatial arrangement of substituents can be a critical determinant of potency.

In a study of KRAS G12C inhibitors, the stereochemistry of a substituent on a piperazine (B1678402) ring attached to the core scaffold had a significant impact on activity. The (S)-configuration of a methyl group on the piperazine ring was found to be optimal, while the (R)-configuration resulted in a decrease in potency. acs.org Similarly, for a series of tryptolinamide isomers, both the carboline and norbornene configurations were found to influence PFK1 inhibitory activity, with one specific isomer being the most potent. acs.org

The importance of stereochemistry is also highlighted in studies of nature-inspired compounds, where the natural isomers are often the most potent. This is attributed to stereoselective uptake mechanisms and specific interactions with the biological target. nih.gov For instance, in a series of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by cellular transporters. nih.gov

The table below illustrates the impact of stereochemistry on the biological activity of different classes of compounds.

| Compound Class | Stereochemical Feature | Impact on Potency | Reference |

| KRAS G12C Inhibitors | (S)- vs (R)-methyl on piperazine | (S)-configuration was optimal; (R)-configuration led to decreased potency | acs.org |

| Tryptolinamide Isomers | Carboline and norbornene configuration | Influenced PFK1 inhibitory activity, with one isomer being most potent | acs.org |

| 3-Br-acivicin Isomers | (5S, αS) vs other isomers | Only (5S, αS) isomers showed significant antiplasmodial activity | nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

The development of Quantitative Structure-Activity Relationship (QSAR) models for indole derivatives, including compounds related to this compound, is a critical step in modern drug discovery. These computational models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By quantifying the effects of various physicochemical, electronic, and steric properties, QSAR studies provide valuable insights into the structural requirements for optimal biological response, thereby guiding the rational design of more potent and selective analogs.

Numerous QSAR studies have been conducted on diverse series of indole derivatives, targeting a wide range of biological activities, from antiviral and anticancer to anti-inflammatory and neuroprotective effects. These studies employ various methodologies, including two-dimensional (2D-QSAR) and three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Methodologies and Key Findings

In a typical 2D-QSAR study, the biological activity of a series of indole derivatives is correlated with calculated molecular descriptors. These descriptors can be broadly categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of atoms.

Physicochemical: LogP (lipophilicity), molar refractivity, etc.

Electronic: Dipole moment, HOMO/LUMO energies, etc.

For instance, a 2D-QSAR study on a series of indole derivatives as selective COX-2 inhibitors revealed the importance of specific alignment-independent and physicochemical descriptors in determining their inhibitory activity. ijpsr.com The resulting model, with a high squared correlation coefficient (r²) of 0.9382, indicated a strong correlation between the selected descriptors and the biological response. ijpsr.com

3D-QSAR techniques, such as CoMFA and CoMSIA, provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. In a study on indole derivatives as phosphodiesterase IV inhibitors, CoMFA and CoMSIA models were developed. The CoMFA model yielded a conventional correlation coefficient (r²) of 0.986, while the CoMSIA model, incorporating steric, electrostatic, and hydrophobic fields, gave an r² of 0.967. nih.gov These models were validated using a test set of compounds, demonstrating good predictive power. nih.gov

Similarly, a 3D-QSAR study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents resulted in a model with a coefficient of determination (r²) of 0.887 and a leave-one-out cross-validated coefficient (q²) of 0.596, indicating a statistically significant and predictive model. mdpi.com

Data from Representative QSAR Studies on Indole Derivatives